molecular formula C25H20FNO4 B14873773 1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one

1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B14873773
M. Wt: 417.4 g/mol
InChI Key: LIBYJNMCMIPRGG-LNVKXUELSA-N
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Description

1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes benzyl, fluorobenzoyl, hydroxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common steps include:

    Formation of the pyrrole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides.

    Addition of the fluorobenzoyl group: This can be done through acylation reactions using fluorobenzoyl chloride.

    Incorporation of the hydroxy and methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of halogens, acids, or bases depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

1-benzyl-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine atom instead of fluorine.

    1-benzyl-4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a bromine atom instead of fluorine.

    1-benzyl-4-(4-iodobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20FNO4/c1-31-20-9-5-8-18(14-20)22-21(23(28)17-10-12-19(26)13-11-17)24(29)25(30)27(22)15-16-6-3-2-4-7-16/h2-14,22,28H,15H2,1H3/b23-21-

InChI Key

LIBYJNMCMIPRGG-LNVKXUELSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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